2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Description

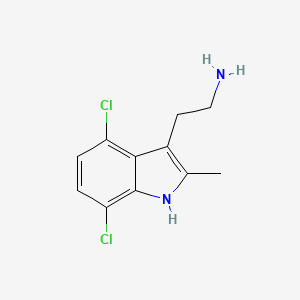

2-(4,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by a dichloro-substituted indole core. Its molecular formula is C₁₁H₁₂Cl₂N₂, with a molecular weight of 243.14 g/mol (base compound). The chlorine atoms occupy the 4- and 7-positions of the indole ring, while a methyl group is present at position 2 and an ethylamine side chain at position 3 .

Properties

IUPAC Name |

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6/h2-3,15H,4-5,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUUKBBIGLELJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299438-96-3 | |

| Record name | 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.

Nitration: The nitro group is introduced using sodium nitrite (NaNO2) and potassium iodide (KI).

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Chlorination: The chlorination of the indole ring is achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Final Step:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Dichloro-Substituted Tryptamine Isomers

The position of chlorine substituents significantly influences physicochemical and biological properties. Key isomers include:

Key Differences :

Methoxy vs. Chloro Substitutions

Replacing chlorine with methoxy groups alters electronic and steric profiles:

Key Differences :

- Polarity : Methoxy groups enhance solubility in polar solvents, whereas chlorine atoms increase lipophilicity, affecting membrane permeability.

- Biological Activity : Methoxy-substituted tryptamines are often explored for serotonin receptor modulation, while chloro derivatives may target halogen-bonding interactions in enzymes .

Methyl-Substituted Analogs

Methyl groups at different positions modulate steric bulk and reactivity:

Key Differences :

Other Tryptamine Derivatives

Broad structural variations include halogenation, cyano, and aryl substitutions:

Biological Activity

2-(4,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C11H12Cl2N2

- Molecular Weight : 243.14 g/mol

- InChIKey : HTUUKBBIGLELJY-UHFFFAOYSA-N

- SMILES Representation : NCCc1c2c([nH]c1C)c(ccc2Cl)Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.65 | |

| Similar Indole Derivative | U-937 (Leukemia) | 0.48 | |

| Prodigiosin (Reference Compound) | MCF-7 | 1.93 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

The proposed mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 by increasing caspase activity .

- Cell Cycle Arrest : Studies indicate that similar compounds can arrest the cell cycle at the G1 phase, leading to reduced proliferation of cancer cells .

- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins involved in cancer progression, similar to those observed with established anticancer drugs like Tamoxifen .

Case Studies

A notable case study involved the evaluation of a series of indole derivatives, including this compound. The study reported:

- Cytotoxicity Testing : The compound exhibited IC50 values comparable to known chemotherapeutics, indicating its potential as a lead compound for further development.

- In Vivo Studies : Preliminary in vivo studies are warranted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine?

- Molecular Formula : C₁₁H₁₂Cl₂N₂

- Molecular Weight : 243.137 g/mol

- SMILES : Cc1[nH]c2cc(Cl)cc(Cl)c2c1CCN (note: positional isomerism of Cl may require verification due to discrepancies in evidence) .

- Stability : Stable under recommended storage conditions (inert atmosphere, 4°C). Degradation risks include light exposure and moisture .

- Purity : ≥95% (HPLC), with impurities likely related to synthetic intermediates or positional isomers .

Q. What synthetic routes are recommended for preparing this compound?

- Methodology : Multi-step synthesis starting from substituted indole precursors. Example:

Indole core formation : Friedel-Crafts alkylation or Fischer indole synthesis.

Chlorination : Electrophilic substitution at positions 4 and 7 using Cl₂ or SO₂Cl₂.

Ethylamine side-chain introduction : Reductive amination or nucleophilic substitution on a bromoethyl intermediate.

- Challenges : Regioselective chlorination and avoiding over-halogenation. Use TLC and NMR to monitor reaction progress .

Q. Which spectroscopic techniques are optimal for characterization?

- 1H/13C NMR : Confirm substitution patterns (e.g., Cl positions) via coupling constants and aromatic splitting. Chlorine’s electron-withdrawing effects deshield adjacent protons .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 243.07 and isotopic patterns from two Cl atoms .

- IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

Advanced Research Questions

Q. How does chlorine substitution at positions 4 and 7 influence biological activity compared to other isomers?

- Structural Insights : Chlorine at positions 4 and 7 increases steric bulk and electron withdrawal, potentially enhancing receptor binding affinity. Compare with 4,6-dichloro analogs (e.g., 9LI ligand in PDB entries) .

- Biological Relevance : Similar tryptamine derivatives (e.g., 5-chloro-2-methyltriptamine) show NMDA receptor inhibition. Positional isomerism may alter selectivity or potency .

- Methodology : Use molecular docking studies (e.g., AutoDock Vina) to model interactions with NMDA receptors or serotonin transporters .

Q. What crystallographic strategies resolve challenges in structural determination for this compound?

- Software : SHELXL for refinement (robust handling of heavy atoms like Cl) .

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve Cl atoms. Anomalous scattering from Cl improves phase determination .

- Challenges : Crystal twinning or disorder due to flexible ethylamine side-chain. Mitigate via slow evaporation crystallization (e.g., DCM/hexane) .

Q. How can computational methods predict the compound’s metabolic stability?

- Tools :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability.

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess stability of reactive sites (e.g., NH group oxidation) .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Hazards : Irritant (skin, eyes, respiratory system). Risk statements: H315, H319, H335 .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis .

- Storage : Under nitrogen at 4°C in amber glass vials to prevent degradation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.